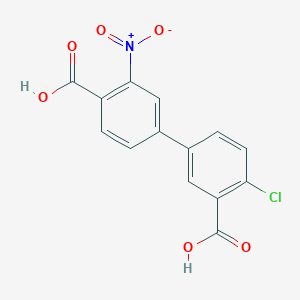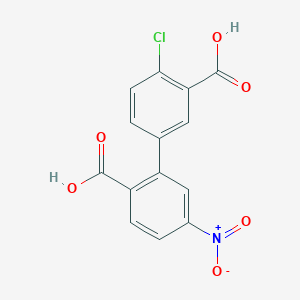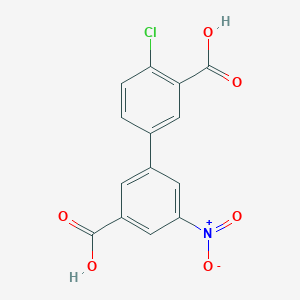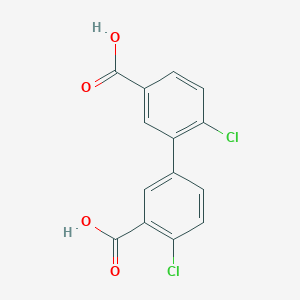![molecular formula C17H14FNO3 B6409642 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261914-61-7](/img/structure/B6409642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, also known as 3-Cyclopropylaminocarbonyl-2-fluorobenzoic acid (CPFBA), is an organic compound with the molecular formula C11H10FNO3. CPFBA is a white crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide (DMSO). CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFBA has been used as a starting material for the synthesis of novel small molecule inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In organic synthesis, CPFBA has been used as a precursor for the synthesis of a variety of heterocyclic compounds. In biochemistry, CPFBA has been used to study the role of DHODH in the regulation of the cell cycle and in the regulation of cell death.
Mecanismo De Acción
CPFBA is a reversible inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, CPFBA prevents the synthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell proliferation. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Biochemical and Physiological Effects
CPFBA has been shown to inhibit the proliferation of a variety of cancer cell lines in vitro, including human breast cancer cells, human lung cancer cells, and human colon cancer cells. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it is a reversible inhibitor of DHODH, which allows for the regulation of pyrimidine nucleotide synthesis. However, CPFBA can be toxic to cells in high concentrations, and it must be handled carefully in the laboratory.
Direcciones Futuras
The potential applications of CPFBA are far-reaching. Further research is needed to explore the efficacy of CPFBA in the treatment of various types of cancer. Additionally, CPFBA could be used to study the role of DHODH in other cellular processes, such as DNA repair and cell cycle regulation. Finally, CPFBA could be used to synthesize novel small molecule inhibitors of DHODH for drug discovery.
Métodos De Síntesis
CPFBA can be synthesized from cyclopropylamine, 5-fluorobenzoic acid, and acetic anhydride in a five-step reaction. The first step involves the reaction of cyclopropylamine and 5-fluorobenzoic acid to form a cyclopropylaminocarbonyl-5-fluorobenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, CPFBA.
Propiedades
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(15(9-12)17(21)22)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZRYHAOIWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691737 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261914-61-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)